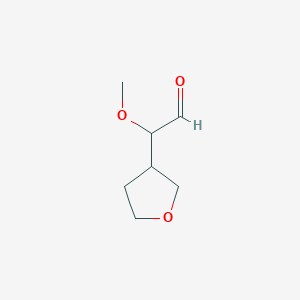

2-Methoxy-2-(oxolan-3-yl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Methoxy-2-(oxolan-3-yl)acetaldehyde" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar molecules. For instance, the synthesis of various acetals, including those derived from aldehydes and ketones, is a topic of interest in the context of perfume, herbicide, and pharmaceutical applications .

Synthesis Analysis

The synthesis of acetals can be achieved through acetalization or transacetalization reactions. Paper describes the synthesis of 1,3-dioxolane derivatives with perfume and herbicide aldehyde residues, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, paper presents a versatile method for the synthesis of acetals using bismuth triflate as a catalyst, which could be a viable route for synthesizing "this compound" under mild conditions and avoiding the use of hazardous solvents.

Molecular Structure Analysis

While the molecular structure of "this compound" is not directly analyzed in the papers, paper discusses the hydrogen-bonded structures of related compounds, which could provide insights into the potential intermolecular interactions and crystal packing of the compound of interest. The molecular structure and conformation of such compounds can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of cyclic acetals, such as 1,3-dioxolane, with various cations is explored in paper . These reactions can lead to the formation of oxonium ions and are relevant to understanding the chemical behavior of "this compound" in the presence of electrophiles. The equilibrium constants of these reactions can be determined using dynamic NMR, which is a valuable tool for studying reaction mechanisms and kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetals are influenced by their molecular structure and substituents. Paper describes the synthesis of oximes and their subsequent conversion into dioxolane derivatives, which could be related to the physical properties such as solubility and boiling point of "this compound." Additionally, paper provides spectroscopic data for a methoxy-substituted benzaldehyde derivative, which could be useful for the spectroscopic characterization of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity : 2-Methoxy-2-(oxolan-3-yl)acetaldehyde and its derivatives are used in various synthesis processes. For example, their reactivity towards hydride and Grignard-type additions is explored to yield corresponding alcohols. Such compounds are also involved in selective transformations, where their reactivity under different conditions is a subject of interest (Leiren, Valdersnes, & Sydnes, 2013).

Surface Chemistry Studies : The interaction of small organic molecules, including this compound, with surfaces like tin(IV) oxide has been studied. These interactions are significant in understanding surface chemisorptions and oxidation reactions (Thornton & Harrison, 1975).

Molecular Synthesis : This compound plays a role in complex molecular syntheses. For instance, it is involved in the synthesis of long-chain polypropionates and other intricate organic structures (Ancerewicz & Vogel, 1996).

Development of Photocatalysts : Research has been conducted on the complete oxidation of acetaldehyde, a related compound, to CO2 over Pd/WO(3) photocatalysts. This research is crucial in the field of environmental chemistry and photocatalysis (Arai et al., 2008).

Antibacterial Studies : Some derivatives of this compound have been synthesized and tested for their antibacterial activities. This indicates its potential applications in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Catalysis and Chemical Reactions : The compound is involved in studies exploring catalysis, such as in the conversion of glycerol to cyclic acetals, and in the methoxylation of aliphatic ethers and acetals (Deutsch, Martin, & Lieske, 2007; Ginzel, Steckhan, & Degner, 1987).

Gas Phase Reaction Mechanisms : The decomposition mechanisms of related compounds in the gas phase have been studied, providing insights into chemical reaction pathways and kinetics (Rotinov et al., 1999).

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

2-methoxy-2-(oxolan-3-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(4-8)6-2-3-10-5-6/h4,6-7H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQVWRXPGPHCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)

![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)